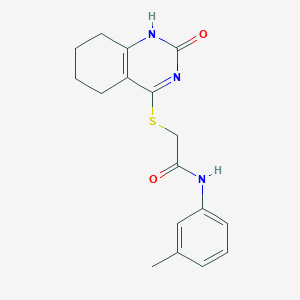

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11-5-4-6-12(9-11)18-15(21)10-23-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSMHLVWWVCJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps, starting with the formation of the hexahydroquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives. The sulfur atom is introduced via a thiolation reaction, and the acetamide group is added through acylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: : The hexahydroquinazoline core can be reduced to form simpler derivatives.

Substitution: : The acetamide group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: : Various acylating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced hexahydroquinazoline derivatives.

Substitution: : Acetamide derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery and development.

Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

Industry: : It may find use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. The exact pathways and targets would depend on the specific application and derivatives of the compound. For example, in drug development, it might interact with enzymes or receptors to produce a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Quinazolinone Derivatives with Sulfonamide/Thioacetamide Linkages

Compounds such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide () share the hexahydroquinazolin core but differ in substituents.

Pyrimidine/Thiazolidinone Analogs

Compounds like 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide () replace the quinazolinone core with a thiazolidinone ring. These analogs exhibit higher synthetic yields (up to 90%) but lower thermal stability (melting points: 147–207°C) compared to quinazolinone derivatives .

Functional Group Modifications

Substituent Effects on Bioactivity

- N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (): Substitution with a fluorophenyl group and a butanamide chain increases MMP-9 inhibition potency (KD = 320 nM) compared to simpler acetamide derivatives .

- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (): The sulfamoylphenyl group enhances hydrogen-bonding interactions, yielding a high melting point (269°C) and potent enzyme inhibition .

Biologische Aktivität

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.4 g/mol. The structure includes a hexahydroquinazoline ring and a thioacetamide moiety, which are critical for its biological interactions.

Anticancer Properties

Preliminary studies indicate that 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide may exhibit anticancer properties . Similar compounds have been shown to inhibit specific protein interactions crucial for tumor progression. For instance:

| Compound | Activity | Mechanism |

|---|---|---|

| Quinazoline Derivatives | Anticancer | Inhibit protein-protein interactions |

| Thiazole Derivatives | Antimicrobial | Disrupt cellular processes |

The compound's ability to modulate protein interactions positions it as a candidate for further pharmacological investigation in oncology.

Enzyme Inhibition

Research suggests that this compound may act as an enzyme inhibitor , potentially targeting enzymes involved in cancer cell proliferation and survival pathways. Inhibition of such enzymes can lead to reduced tumor growth and improved therapeutic outcomes.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors to inhibit their activity. The presence of the quinazoline moiety suggests possible interference with DNA replication or repair mechanisms.

Case Studies and Research Findings

-

Study on Quinazoline Derivatives :

A study highlighted the anticancer efficacy of quinazoline derivatives, noting their ability to inhibit various kinases involved in cancer cell signaling pathways. The findings suggest that modifications to the quinazoline structure can enhance selectivity and potency against target proteins. -

Antimicrobial Activity :

Another study focused on similar thio-containing compounds demonstrated significant antimicrobial activity against a range of bacterial strains. This suggests that 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide could also possess similar properties.

Synthesis and Modification

The synthesis of this compound typically involves multiple steps:

- Formation of the Hexahydroquinazolinone Core : Cyclization reactions using anthranilic acid derivatives.

- Thioether Formation : Reaction with thiol compounds under appropriate conditions.

- N-Alkylation : Alkylation with m-tolyl groups using bases like potassium carbonate.

These synthetic routes allow for modifications that could enhance biological activity or selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Core Reaction : React 2-chloro-N-(m-tolyl)acetamide with sodium azide (NaN₃) in a toluene/water (8:2 v/v) mixture under reflux for 5–7 hours to form the thiol intermediate. Subsequent coupling with 2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl chloride can be achieved using Na₂CO₃ as a base in dichloromethane ().

- Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Crystallize the product using ethanol or perform column chromatography with gradients of methanol in CH₂Cl₂ (0–8%) ().

- Yield Optimization : Sequential addition of reagents (e.g., acetyl chloride in two batches) and extended stirring (overnight) improve yields to ~58% ().

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) to verify backbone connectivity and substituent positions ().

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H]⁺ at m/z 347) ().

- TLC and Melting Point : Validate purity via single-spot TLC and sharp melting ranges (e.g., 251–315°C for related analogs) ().

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for aerosol-prone steps ().

- Storage : Store at 2–8°C in airtight containers away from moisture. Avoid incompatible reagents like strong oxidizers ( ).

- Emergency Response : For skin contact, rinse with soap/water; for eye exposure, irrigate for 15 minutes. Avoid inducing vomiting if ingested ().

Advanced Research Questions

Q. How does structural modification of the m-tolyl or quinazolinone moieties influence bioactivity against parasitic enzymes like SmCD1?

- Methodology :

- SAR Studies : Compare IC₅₀ values of analogs (e.g., compound 19 in has IC₅₀ = 102.5 µM against SmCD1). Introduce electron-withdrawing groups (e.g., sulfonamide in ) to enhance binding to catalytic sites.

- Docking Simulations : Use software like AutoDock to model interactions with SmCD1’s active site. Prioritize substituents that form hydrogen bonds with key residues (e.g., Asp138) ().

Q. What strategies resolve contradictions in reported synthetic yields for related acetamide-thioquinazolinone hybrids?

- Methodology :

- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. toluene), reaction time (3–24 hours), and base strength (Na₂CO₃ vs. K₂CO₃). For example, achieved 58% yield with Na₂CO₃, while reports lower yields (~20%) with similar conditions.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates or hydrolysis derivatives) and adjust protecting groups ().

Q. How can computational methods guide the design of derivatives targeting viral polymerases or anticancer pathways?

- Methodology :

- QSAR Modeling : Train models on datasets of IC₅₀ values (e.g., anti-influenza PA-PB1 inhibitors in ) to predict activity based on descriptors like logP, polar surface area, and H-bond donors.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk for in vivo studies) ( ).

Key Considerations for Researchers

- Contradictions : Discrepancies in yields (e.g., 20% vs. 58%) highlight the need for rigorous optimization of reaction parameters.

- Biological Relevance : Thioacetamide-quinazolinone hybrids show promise against neglected tropical diseases (Schistosomiasis) and viral targets, but further in vivo validation is required.

- Safety : Adhere to GHS Category 2/3 protocols for skin/eye irritation and respiratory hazards ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.